![molecular formula C22H22N2O4 B249993 N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B249993.png)
N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide, also known as MNA-715, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide involves the inhibition of various signaling pathways such as the NF-κB pathway, PI3K/Akt/mTOR pathway, and MAPK pathway. N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. The exact mechanism of action of N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and physiological effects:
N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, suppressing angiogenesis, modulating immune responses, and improving cognitive function. N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has also been shown to have low toxicity and high bioavailability, making it a promising compound for therapeutic purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is its versatility in various fields of research. It can be used to study cancer, neuroprotection, inflammation, and other related fields. N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide also has low toxicity and high bioavailability, making it a safe and effective compound for research purposes. However, one of the limitations of N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide research. One direction is to study its potential applications in other fields such as cardiovascular disease and diabetes. Another direction is to investigate its synergistic effects with other compounds to enhance its therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide and its potential side effects.
Conclusion:
In conclusion, N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is a promising compound with potential applications in various fields of research. Its low toxicity, high bioavailability, and versatility make it a valuable compound for therapeutic purposes. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Synthesemethoden
N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide can be synthesized through a multistep process that involves the reaction of 2-naphthol with acetyl chloride to form 2-naphthyl acetate. The resulting compound is then reacted with 3-amino-N-(2-methoxyethyl)benzamide in the presence of a base to obtain N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide. The synthesis of N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been optimized to improve yield and purity, making it a viable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to protect neurons from oxidative stress and prevent cognitive decline. In inflammation, N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation-related symptoms.
Eigenschaften
Molekularformel |
C22H22N2O4 |
---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |
InChI |
InChI=1S/C22H22N2O4/c1-27-12-11-23-22(26)18-7-4-8-19(13-18)24-21(25)15-28-20-10-9-16-5-2-3-6-17(16)14-20/h2-10,13-14H,11-12,15H2,1H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
CFRJYCFEHOMVOE-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.